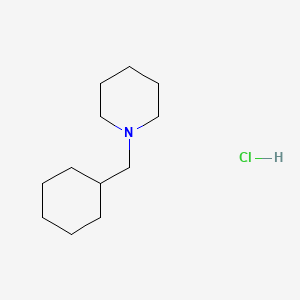

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride

CAS No.: 5005-71-0

Cat. No.: VC18445655

Molecular Formula: C12H24ClN

Molecular Weight: 217.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5005-71-0 |

|---|---|

| Molecular Formula | C12H24ClN |

| Molecular Weight | 217.78 g/mol |

| IUPAC Name | 1-(cyclohexylmethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H23N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h12H,1-11H2;1H |

| Standard InChI Key | XKKTXVIMQNCZHY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CN2CCCCC2.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is a secondary amine hydrochloride salt derived from piperidine, a six-membered heterocyclic ring containing one nitrogen atom. The compound’s structure features a cyclohexylmethyl group (-CH-CH) attached to the piperidine nitrogen, with a hydrochloride counterion enhancing its ionic character . Key identifiers include:

The cyclohexyl group introduces steric bulk and lipophilicity, while the hydrochloride salt improves aqueous solubility, a critical factor for in vitro assays.

Synthesis and Structural Analogues

Structural Analogues and Comparisons

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride belongs to a broader class of piperidine hydrochlorides. A comparison with simpler analogues reveals key differences:

| Compound | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| Piperidine hydrochloride | 121.61 g/mol | Unsubstituted piperidine | |

| 1-(Cyclohexylmethyl)piperidine hydrochloride | 217.78 g/mol | Cyclohexylmethyl substituent |

The cyclohexylmethyl group in the target compound increases molecular weight by ~96 g/mol and introduces a hydrophobic domain, potentially enhancing membrane permeability in biological systems.

Applications in Research and Development

Biochemical Research

Piperidine derivatives are pivotal in medicinal chemistry due to their versatility as building blocks. The hydrochloride salt of 1-(cyclohexylmethyl)piperidine is employed in:

-

Receptor Binding Studies: Its nitrogen atom facilitates interactions with neurotransmitter receptors, making it a candidate for central nervous system (CNS) drug development.

-

Enzyme Inhibition: Piperidine scaffolds are common in inhibitors of proteases and kinases, with the cyclohexyl group potentially modulating selectivity .

Future Research Directions

Synthesis Optimization

Developing efficient, scalable synthetic routes remains a priority. Potential strategies include:

-

Catalytic Asymmetric Synthesis: To produce enantiomerically pure forms for chiral drug discovery.

-

Green Chemistry Approaches: Utilizing solvent-free reactions or biodegradable catalysts .

Therapeutic Exploration

Areas for further investigation include:

-

Neuropharmacology: Assessing affinity for dopamine and serotonin transporters.

-

Antimicrobial Activity: Testing against resistant bacterial strains .

-

Computational Modeling: Predicting binding modes using molecular docking simulations .

Challenges and Limitations

Current limitations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume